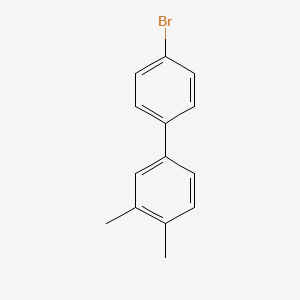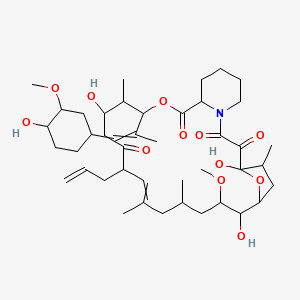![molecular formula C6H11NO B14101267 (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B14101267.png)
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-2-oxa-5-azabicyclo[222]octane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane typically involves the use of specific starting materials and reaction conditions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the bicyclic structure. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a suitable solvent .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (1S,4S)-5-Oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound shares a similar bicyclic structure but includes additional functional groups that may alter its reactivity and applications.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring system, often used in the synthesis of biologically active molecules.
Uniqueness
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This combination of heteroatoms imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
(1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H11NO/c1-2-6-3-7-5(1)4-8-6/h5-7H,1-4H2/t5-,6-/m0/s1 |
Clé InChI |
JNYWVERKQKRXSL-WDSKDSINSA-N |
SMILES isomérique |
C1C[C@H]2CO[C@@H]1CN2 |
SMILES canonique |
C1CC2COC1CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-(4-(2-fluorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14101184.png)
![D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl-(1-->6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-->4)]-2-deoxy-](/img/structure/B14101193.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14101196.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14101201.png)
![Tert-butyl 6-(4-methylphenyl)sulfonyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate](/img/structure/B14101202.png)
![1-[(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B14101207.png)

![2-Benzyl-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14101224.png)
![7-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101228.png)


![1-(3-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101248.png)
![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101254.png)

